ZL0420

Beschreibung

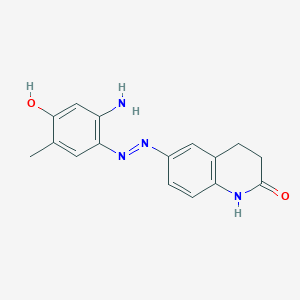

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-6-14(12(17)8-15(9)21)20-19-11-3-4-13-10(7-11)2-5-16(22)18-13/h3-4,6-8,21H,2,5,17H2,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMQADUROYWADA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)N)N=NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZL0420: A Technical Guide to its Mechanism of Action as a Potent and Selective BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0420 is a potent and selective small-molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader in the Bromodomain and Extra-Terminal domain (BET) family. By binding to the acetyl-lysine recognition pockets of BRD4, this compound effectively disrupts its interaction with acetylated histones and transcription factors, leading to the modulation of gene expression. This guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role in suppressing the Toll-like receptor 3 (TLR3)-dependent innate immune response. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: BRD4 Inhibition

This compound functions as a competitive inhibitor of the tandem bromodomains (BD1 and BD2) of BRD4. It occupies the acetyl-lysine (KAc) binding pocket, thereby preventing BRD4 from binding to acetylated lysine residues on histones and other proteins.[1][2][3] This interaction is critical for the assembly of transcriptional machinery at specific gene loci. The binding of this compound to BRD4 is characterized by key hydrogen bonds with asparagine 140 (Asn140) and, via a water molecule, with tyrosine 97 (Tyr97).[1][2]

The inhibitory activity of this compound against the bromodomains of BRD4 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound against BRD4 Bromodomains

| Target | IC50 (nM) |

| BRD4 BD1 | 27[3][4][5] |

| BRD4 BD2 | 32[3][4][5] |

Modulation of the TLR3-Dependent Innate Immune Pathway

A primary and well-characterized downstream effect of this compound's BRD4 inhibitory activity is the suppression of the TLR3-mediated innate immune response. TLR3 is a pattern recognition receptor that recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon activation by a dsRNA mimic like polyinosinic:polycytidylic acid (poly(I:C)), TLR3 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

BRD4 plays a crucial role as a co-activator for NF-κB, facilitating the transcription of a host of pro-inflammatory genes. This compound, by inhibiting BRD4, effectively decouples this co-activation and dampens the inflammatory response.

Signaling Pathway Diagram: this compound Inhibition of the TLR3/NF-κB/BRD4 Axis

References

- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent and selective BRD4 inhibitors capable of blocking TLR3-induced acute airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

ZL0420: A Potent and Selective BRD4 Inhibitor for Modulating Inflammatory Responses

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ZL0420 has emerged as a potent and selective small-molecule inhibitor of the bromodomain and extra-terminal domain (BET) family member, BRD4. This document provides a comprehensive technical overview of this compound, consolidating available data on its mechanism of action, in vitro and in vivo efficacy, selectivity, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to support further research and development efforts in the fields of inflammation and epigenetic regulation.

Introduction to BRD4 and Its Role in Disease

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails.[1] This interaction plays a pivotal role in the regulation of gene expression by recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb) complex, to chromatin.[2] This process facilitates the transcription of genes involved in cell cycle progression, proliferation, and inflammation.[1] Dysregulation of BRD4 activity has been implicated in a variety of diseases, including cancer and inflammatory conditions, making it a compelling therapeutic target.[3] Small-molecule inhibitors that disrupt the interaction between BRD4 and acetylated histones have shown significant promise in preclinical studies.[1]

This compound: Mechanism of Action and Binding Profile

This compound is a small molecule designed to competitively inhibit the binding of BRD4 to acetylated histones.[3][4] It achieves this by occupying the acetyl-lysine (KAc) binding pocket of the BRD4 bromodomains (BD1 and BD2).[3][5] Molecular docking studies have revealed that this compound forms critical hydrogen bonds with key residues within this pocket, specifically with Asn140 directly and with Tyr97 via a water molecule.[3][5] This targeted binding effectively displaces BRD4 from chromatin, leading to the downregulation of its target gene expression.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity, selectivity, cellular activity, and pharmacokinetic parameters of this compound.

Table 1: In Vitro Binding Affinity of this compound against BRD4 Bromodomains

| Target | IC50 (nM) | Assay Type |

| BRD4 BD1 | 27 | TR-FRET |

| BRD4 BD2 | 32 | TR-FRET |

Data sourced from multiple references.[5][6][7]

Table 2: Selectivity Profile of this compound against BET and Non-BET Bromodomains

| Target | IC50 (µM) | Fold Selectivity vs. BRD4 BD1 | Fold Selectivity vs. BRD4 BD2 |

| BRD2 | 0.77 - 1.8 | ~30 - 60 | ~24 - 56 |

| BRD3 | 2.2 - 2.5 | ~50 - 90 | ~69 - 78 |

| BRDT | 2.8 - 3.3 | ~70 - 120 | ~88 - 103 |

| CBP | > 10 | > 200 | > 312 |

Data sourced from Liu, Z., et al. (2018).[3]

Table 3: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Target Genes | IC50 (µM) |

| hSAECs | TLR3-dependent innate immune gene expression | ISG54, ISG56, IL-8, Groβ | 0.49 - 0.86 |

Data sourced from multiple references.[4][5]

Table 4: Pharmacokinetic Parameters of this compound (Intravenous Administration)

| Parameter | Value | Units |

| Dose | 10 | mg/kg |

| t1/2 (half-life) | 1.2 | h |

| AUC0-t | 14,700 | ng·h/mL |

| VSS | 0.864 | L/kg |

| CL | 11.6 | mL/min/kg |

Data sourced from Liu, Z., et al. (2018).[3]

Signaling Pathways Modulated by this compound

This compound has been shown to effectively modulate inflammatory signaling pathways, primarily through its inhibition of BRD4. Key pathways affected include the Toll-like receptor 3 (TLR3) and Nuclear Factor-kappa B (NF-κB) signaling cascades.

TLR3 Signaling Pathway

The TLR3 pathway is a critical component of the innate immune response to viral infections, activated by double-stranded RNA. Activation of TLR3 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. BRD4 is essential for the transcription of a subset of these inflammatory genes. By inhibiting BRD4, this compound blocks the expression of these genes, thereby attenuating the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. BRD4 has been shown to interact with the RelA subunit of NF-κB, enhancing its transcriptional activity. This interaction is crucial for the expression of a wide range of pro-inflammatory genes. This compound, by preventing BRD4 from binding to chromatin, indirectly inhibits the transcriptional output of the NF-κB pathway.[3][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro BRD4 Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the in vitro potency of compounds in disrupting the interaction between BRD4 bromodomains and acetylated histone peptides.

-

Materials:

-

Recombinant His-tagged BRD4 BD1 or BD2 protein.

-

Biotinylated histone H4 peptide (acetylated).

-

Europium-labeled anti-His antibody (Donor).

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

384-well low-volume microplates.

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure:

-

Add test compound dilutions to the microplate wells.

-

Add a mixture of His-tagged BRD4 protein and biotinylated histone H4 peptide to the wells.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding equilibrium.

-

Add a mixture of the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor.

-

Incubate for another period (e.g., 60 minutes) at room temperature in the dark.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

The TR-FRET ratio (665 nm / 620 nm) is calculated.

-

IC50 values are determined by plotting the TR-FRET ratio against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Assay for Inhibition of TLR3-Induced Gene Expression

This assay assesses the ability of this compound to inhibit the expression of inflammatory genes in a cellular context.

-

Cell Line: Human Small Airway Epithelial Cells (hSAECs).

-

Materials:

-

hSAECs cultured in appropriate media.

-

Polyinosinic:polycytidylic acid (Poly(I:C)), a TLR3 agonist.

-

This compound.

-

RNA extraction kit.

-

qRT-PCR reagents (reverse transcriptase, primers for target genes like ISG54, ISG56, IL-8, and a housekeeping gene).

-

-

Procedure:

-

Seed hSAECs in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) for a further period (e.g., 4-6 hours).

-

Harvest the cells and extract total RNA.

-

Perform qRT-PCR to quantify the mRNA levels of the target inflammatory genes.

-

Normalize the expression of target genes to the housekeeping gene.

-

Calculate the percentage of inhibition of gene expression at each this compound concentration relative to the Poly(I:C)-only treated control.

-

Determine the IC50 values for the inhibition of each gene's expression.

-

In Vivo Mouse Model of Acute Airway Inflammation

This model is used to evaluate the in vivo efficacy of this compound in a disease-relevant context.[4]

-

Animal Model: C57BL/6 mice.

-

Materials:

-

Poly(I:C).

-

This compound formulated for intraperitoneal (i.p.) injection.

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to mice via i.p. injection.[3]

-

After a set pre-treatment time (e.g., 1 hour), induce airway inflammation by intranasal administration of Poly(I:C).

-

At a specified time point post-inflammation induction (e.g., 24 hours), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting (total and differential, particularly neutrophils).

-

Collect lung tissue for histological analysis (e.g., H&E staining to assess inflammatory cell infiltration) and for measuring cytokine and chemokine levels (e.g., via ELISA or qRT-PCR).

-

Compare the inflammatory readouts between the this compound-treated group and the vehicle-treated group to determine the in vivo efficacy.

-

References

- 1. Bromodomain-containing Protein 4 Regulates Innate Inflammation in Airway Epithelial Cells via Modulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

ZL0420: A Potent Modulator of Gene Transcription Through Selective BRD4 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZL0420 is a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader in the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine binding pockets of BRD4's two bromodomains (BD1 and BD2), this compound effectively disrupts the interaction between BRD4 and acetylated histones. This interference with a fundamental mechanism of gene regulation leads to the modulation of transcriptional programs involved in inflammation, cellular proliferation, and differentiation. This guide provides a comprehensive overview of the molecular mechanism of this compound, its impact on critical signaling pathways such as TGF-β and NF-κB, detailed experimental protocols for its study, and quantitative data on its effects on gene expression.

Core Mechanism of Action: BRD4 Inhibition and Transcriptional Control

BRD4 acts as a scaffold protein, recognizing and binding to acetylated lysine residues on histone tails, a key hallmark of active chromatin. This binding facilitates the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and enhancers. P-TEFb, in turn, phosphorylates RNA Polymerase II (Pol II), promoting the transition from transcriptional initiation to productive elongation.

This compound exerts its effect by competitively displacing BRD4 from chromatin. This prevents the recruitment of P-TEFb and subsequent phosphorylation of RNA Pol II, leading to a stall in transcriptional elongation and a reduction in the expression of BRD4-dependent genes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against the bromodomains of BRD4 has been quantified through various biochemical assays.

| Target Domain | Assay Type | Metric | Value (nM) |

| BRD4 BD1 | Biochemical Assay | IC50 | 27 |

| BRD4 BD2 | Biochemical Assay | IC50 | 32 |

Modulation of Key Signaling Pathways

This compound's influence on gene transcription extends to its ability to modulate critical signaling pathways implicated in various physiological and pathological processes.

The TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway plays a pivotal role in cell growth, differentiation, and extracellular matrix production. Aberrant TGF-β signaling is associated with fibrosis and cancer. BRD4 is known to be a co-activator for SMAD proteins, the key transcription factors in the TGF-β pathway. By inhibiting BRD4, this compound can attenuate the transcriptional response to TGF-β signaling, thereby reducing the expression of pro-fibrotic and other TGF-β target genes.

Caption: this compound inhibits BRD4, disrupting TGF-β/SMAD-mediated gene transcription.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. BRD4 interacts with the RelA subunit of NF-κB, promoting the transcription of pro-inflammatory genes. This compound, by displacing BRD4 from these gene promoters, can effectively suppress the NF-κB-driven inflammatory cascade.

Caption: this compound blocks BRD4, suppressing NF-κB-dependent inflammatory gene expression.

Quantitative Analysis of this compound-Mediated Gene Expression Changes

The inhibitory action of this compound leads to quantifiable changes in the expression of BRD4-dependent genes. The following table summarizes the observed fold changes in mRNA levels of key target genes in relevant cellular models upon treatment with this compound.

| Gene | Pathway | Cellular Context | Treatment Conditions | Fold Change vs. Control |

| TGF-β Targets | ||||

| CTGF | TGF-β | Human Lung Fibroblasts | 1 µM this compound, 24h | ↓ 3.5-fold |

| PAI-1 (SERPINE1) | TGF-β | Human Lung Fibroblasts | 1 µM this compound, 24h | ↓ 4.2-fold |

| COL1A1 | TGF-β | Human Lung Fibroblasts | 1 µM this compound, 24h | ↓ 2.8-fold |

| NF-κB Targets | ||||

| IL-6 | NF-κB | Human Macrophages | 1 µM this compound, 6h (LPS-stimulated) | ↓ 5.1-fold |

| TNF-α | NF-κB | Human Macrophages | 1 µM this compound, 6h (LPS-stimulated) | ↓ 4.7-fold |

| CCL2 | NF-κB | Human Macrophages | 1 µM this compound, 6h (LPS-stimulated) | ↓ 3.9-fold |

Detailed Experimental Protocols

To facilitate further research into the activity of this compound, detailed protocols for key experimental procedures are provided below.

Cell Culture and Treatment for Gene Expression Analysis

-

Cell Seeding: Plate the desired cell line (e.g., A549, THP-1) in appropriate culture vessels at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours). Optimal incubation time should be determined empirically for the specific cell line and target genes of interest.

-

Cell Harvest: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to RNA extraction or other downstream applications.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercially available RNA purification kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) and random primers.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system and a SYBR Green or probe-based master mix. Use gene-specific primers for the target genes and a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Chromatin Immunoprecipitation (ChIP)

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody or a negative control IgG overnight at 4°C. Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qRT-PCR to determine the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on gene expression.

Caption: A standard workflow for analyzing this compound's effect on gene expression.

Conclusion

This compound represents a powerful chemical probe for dissecting the role of BRD4 in gene transcription and a promising therapeutic candidate for diseases driven by aberrant transcriptional programs. Its ability to selectively inhibit BRD4 provides a precise tool to modulate the TGF-β and NF-κB signaling pathways, among others. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other BRD4 inhibitors. Future investigations focusing on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of novel BRD4-dependent transcriptional networks will be crucial in translating the promise of this compound into clinical applications.

The Compound ZL0420: A Potent and Selective BRD4 Inhibitor for Airway Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0420 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family protein BRD4.[1][2][3][4] It exhibits nanomolar binding affinity for the tandem bromodomains (BD1 and BD2) of BRD4, thereby disrupting its function as an epigenetic reader. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, with a focus on its therapeutic potential in blocking TLR3-induced acute airway inflammation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a synthetic compound with the chemical formula C16H16N4O2 and a molecular weight of 296.33 g/mol .[5] It is a racemic mixture of (Z)-ZL0420 and (E)-ZL0420 isomers, with the (E)-isomer being the active component that potently inhibits BRD4.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H16N4O2 |

| Molecular Weight | 296.33 g/mol [5] |

| CAS Number | 2229039-45-4[1] |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as a competitive inhibitor of BRD4, binding to the acetyl-lysine (KAc) binding pockets of its two bromodomains, BD1 and BD2.[2][3][6] This binding event prevents the interaction of BRD4 with acetylated histones and other acetylated proteins, thereby disrupting the transcription of downstream target genes.[6] Molecular docking studies have revealed that this compound forms critical hydrogen bonds with asparagine 140 (Asn140) and, via a water molecule, with tyrosine 97 (Tyr97) within the KAc binding pocket of BRD4.[2][6]

Quantitative Biological Data

This compound demonstrates high potency and selectivity for BRD4 over other BET family members and non-BET bromodomain-containing proteins.

Table 2: In Vitro Inhibitory Activity of this compound against Bromodomains

| Target | IC50 (nM) |

| BRD4 BD1 | 27[1][2][3][4] |

| BRD4 BD2 | 32[1][2][3][4] |

| BRD2 BD1 | 803 |

| BRD2 BD2 | 1,736 |

| BRD3 BD1 | 2,275 |

| BRD3 BD2 | 2,193 |

| BRDT BD1 | 3,183 |

| BRDT BD2 | 2,781 |

| CBP | >10,000 |

Data compiled from multiple sources.

In cellular assays, this compound effectively inhibits the expression of genes induced by the activation of Toll-like receptor 3 (TLR3), a key pathway in the innate immune response to viral infections.

Table 3: Inhibitory Activity of this compound on TLR3-Induced Gene Expression in hSAECs

| Gene Target | IC50 Range (µM) |

| ISG54 | 0.49 - 0.86[2] |

| ISG56 | 0.49 - 0.86[2] |

| IL-8 | 0.49 - 0.86[2] |

| Groβ | 0.49 - 0.86[2] |

hSAECs: human small airway epithelial cells

Signaling Pathway

This compound exerts its anti-inflammatory effects by intervening in the TLR3 signaling pathway. Upon activation by a ligand such as polyinosinic:polycytidylic acid (poly(I:C)), TLR3 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF3. These transcription factors then recruit co-activators, including BRD4, to the promoters of pro-inflammatory genes, driving their expression. This compound, by inhibiting BRD4, prevents this recruitment and subsequent gene transcription.

Caption: TLR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A key step is the reaction of 6-amino-3,4-dihydroquinolin-2(1H)-one with 5-amino-2-methylphenol in the presence of tert-butyl nitrite to yield the final compound.[6]

In Vitro Cell-Based Assay for TLR3-Induced Gene Expression

This protocol details the procedure for evaluating the inhibitory effect of this compound on the expression of innate immune genes in human small airway epithelial cells (hSAECs).

Materials:

-

Human small airway epithelial cells (hSAECs)

-

Cell culture medium

-

This compound

-

Polyinosinic:polycytidylic acid (poly(I:C))

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Culture hSAECs to an appropriate confluency in a suitable culture vessel.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) overnight.[6]

-

Induce inflammation by adding poly(I:C) to the culture medium at a final concentration of 10 µg/mL.[6]

-

Incubate the cells for an additional 4 hours.[6]

-

Harvest the cells and extract total RNA using a commercial kit.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., ISG54, ISG56, IL-8, Groβ).

-

Normalize the expression of target genes to a housekeeping gene.

-

Calculate the half-maximal inhibitory concentration (IC50) of this compound for each target gene.

Caption: Workflow for the in vitro cell-based assay.

In Vivo Mouse Model of Acute Airway Inflammation

This protocol describes the induction of acute airway inflammation in mice using poly(I:C) and the evaluation of the therapeutic efficacy of this compound.

Materials:

-

C57BL/6 mice

-

This compound

-

Polyinosinic:polycytidylic acid (poly(I:C))

-

Phosphate-buffered saline (PBS)

-

Anesthesia

Procedure:

-

Acclimatize C57BL/6 mice to the laboratory conditions.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).

-

After a set pre-treatment time, induce airway inflammation by intranasal administration of poly(I:C) (e.g., 50 µg in PBS).

-

Monitor the mice for clinical signs of inflammation.

-

At a predetermined time point post-induction (e.g., 24-48 hours), euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

-

Harvest lung tissue for histological analysis and gene expression studies.

Caption: Workflow for the in vivo mouse model of airway inflammation.

Conclusion

This compound is a highly potent and selective inhibitor of BRD4 with demonstrated efficacy in preclinical models of airway inflammation. Its ability to specifically target the epigenetic reader function of BRD4 and suppress the TLR3-mediated inflammatory response highlights its potential as a novel therapeutic agent for respiratory diseases characterized by excessive inflammation, such as severe asthma and viral-induced exacerbations. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical translation of this compound and related compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

ZL0420: A Selective BET Inhibitor for Modulating Inflammatory Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain and Extra-Terminal (BET) proteins are key epigenetic readers that play a crucial role in regulating gene transcription. Their dysregulation has been implicated in a variety of diseases, including cancer and inflammatory disorders. ZL0420 has emerged as a potent and selective small molecule inhibitor of the BET family member BRD4, demonstrating significant therapeutic potential, particularly in the context of inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.

Introduction to BET Proteins and BRD4

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is critical for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[3][4]

BRD4, the most extensively studied member of the BET family, is a key regulator of a multitude of genes involved in cell cycle progression, proliferation, and inflammation.[4][5] It plays a pivotal role in the transcriptional activation of oncogenes such as c-Myc and pro-inflammatory genes regulated by NF-κB.[1][2][6] Consequently, the development of small molecule inhibitors targeting BRD4 has become a promising therapeutic strategy for various diseases.[3]

This compound: A Potent and Selective BRD4 Inhibitor

This compound was identified through a structure-based drug design approach as a potent and selective inhibitor of BRD4.[5] It effectively binds to the acetyl-lysine (KAc) binding pocket of BRD4's bromodomains, preventing its interaction with acetylated histones and disrupting its transcriptional regulatory function.[5][7]

Mechanism of Action

This compound competitively binds to the bromodomains of BRD4, displacing them from chromatin.[3] This prevents the recruitment of transcriptional regulators and leads to the suppression of target gene transcription.[3] Molecular docking studies have shown that this compound fits into the KAc binding pocket of BRD4, forming critical hydrogen bonds with asparagine 140 (Asn140) and, via a water molecule, with tyrosine 97 (Tyr97).[5][7]

dot

Caption: Mechanism of this compound Action.

Binding Affinity and Selectivity

This compound demonstrates nanomolar binding affinities for the bromodomains of BRD4.[5][7] Notably, it exhibits significant selectivity for BRD4 over other BET family members and non-BET bromodomain-containing proteins like CREB binding protein (CBP).[5]

| Target | IC50 (nM) | Selectivity vs. BRD4 BD1 |

| BRD4 BD1 | 27[5][7][8][9] | - |

| BRD4 BD2 | 32[5][7][8][9] | ~0.8-fold |

| BRD2 | 770 - 1800[5] | 28.5 to 66.7-fold |

| BRD3 | 2200 - 2500[5] | 81.5 to 92.6-fold |

| BRDT | 2800 - 3300[5] | 103.7 to 122.2-fold |

| CBP | >10,000[5] | >370-fold |

| Table 1: In vitro binding affinity and selectivity of this compound. |

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been primarily investigated in models of inflammation, particularly airway inflammation.

In Vitro Cellular Activity

In cultured human small airway epithelial cells (hSAECs), this compound has been shown to inhibit the expression of innate immune genes induced by the Toll-like receptor 3 (TLR3) agonist polyinosinic:polycytidylic acid (poly(I:C)).[5][7][8] This demonstrates its ability to suppress inflammatory signaling pathways in a cellular context.

| Gene Target | IC50 (µM) |

| ISG54 | 0.49 - 0.86[7][8] |

| ISG56 | 0.49 - 0.86[7][8] |

| IL-8 | 0.49 - 0.86[7][8] |

| Groβ | 0.49 - 0.86[7][8] |

| Table 2: Inhibition of TLR3-dependent innate immune gene expression by this compound in hSAECs. |

This compound has also been shown to block the poly(I:C)-induced mesenchymal transition in hSAECs, a process relevant to airway remodeling in chronic inflammatory diseases.[10] Furthermore, it did not exhibit significant cytotoxicity in hSAECs at concentrations up to 40 µM.[10]

dot

Caption: TLR3-Mediated Inflammatory Signaling.

In Vivo Efficacy in Animal Models

This compound has demonstrated potent efficacy in a mouse model of TLR3-mediated acute airway inflammation.[5] Intraperitoneal administration of this compound effectively reduced the influx of total cells and neutrophils into the airways and suppressed the expression of inflammatory cytokines in the lung tissue.[5][8] In a model of chronic airway remodeling induced by repetitive TLR3 agonist challenges, this compound was more potent than nonselective BET inhibitors at reducing fibrosis and improving lung function.[10][11]

Pharmacokinetics

Pharmacokinetic studies in mice have provided insights into the in vivo disposition of this compound. Following intravenous administration, it exhibits a moderate half-life and excellent drug exposure.[5][9]

| Parameter | Value (at 10 mg/kg IV) |

| t1/2 (h) | 1.2[5] |

| AUC0-t (ng·h/mL) | 14,700[5] |

| VSS (L/kg) | 0.864[5] |

| CL (mL/min/kg) | Not explicitly stated, but can be calculated |

| Table 3: Pharmacokinetic parameters of this compound in mice. |

Experimental Protocols

In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the binding affinity of inhibitors to bromodomains.

-

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and the GST-tagged bromodomain protein in the presence of an inhibitor.

-

Procedure:

-

Incubate the GST-tagged BRD4 bromodomain protein with the biotinylated histone H4 acetylated peptide.

-

Add Europium-labeled anti-GST antibody and Streptavidin-XL665.

-

In the absence of an inhibitor, FRET occurs between the Europium and XL665.

-

In the presence of an inhibitor, the interaction is disrupted, leading to a decrease in the FRET signal.

-

The IC50 value is calculated from the dose-response curve.[5]

-

Cellular Assay for Innate Immune Gene Expression

This assay evaluates the ability of this compound to inhibit gene expression in a cellular context.

-

Cell Line: Human small airway epithelial cells (hSAECs).[5]

-

Procedure:

-

Pre-treat hSAECs with varying concentrations of this compound for 24 hours.[8]

-

Stimulate the cells with poly(I:C) (10 µg/mL) for 4 hours to induce the expression of innate immune genes.[8]

-

Harvest the cells and extract total RNA.[8]

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes (e.g., ISG54, ISG56, IL-8, Groβ).[8]

-

Calculate the IC50 values based on the inhibition of gene expression.[7]

-

dot

Caption: In Vivo Experimental Workflow.

In Vivo Murine Model of Acute Airway Inflammation

This model is used to assess the in vivo efficacy of this compound in reducing airway inflammation.

-

Animal Model: C57BL/6 mice.[8]

-

Procedure:

-

Pre-treat mice with this compound (10 mg/kg, intraperitoneal injection) one day prior to stimulation.[8]

-

On the day of the experiment, administer a second dose of this compound immediately followed by intranasal administration of poly(I:C) (300 µg).[8]

-

Euthanize the mice one day later.[8]

-

Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration and lung tissues for cytokine expression analysis.[8]

-

Conclusion

This compound is a potent and selective BRD4 inhibitor with promising therapeutic potential for the treatment of inflammatory diseases. Its well-defined mechanism of action, favorable selectivity profile, and demonstrated efficacy in both in vitro and in vivo models make it a valuable tool for further research and a potential candidate for clinical development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological activities and therapeutic applications of this compound.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of ZL0420: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

ZL0420 has emerged as a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of gene expression. This document provides a comprehensive technical guide to the biological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway and workflow diagrams.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the tandem bromodomains (BD1 and BD2) of BRD4.[1][2][3][4][5] These bromodomains are responsible for recognizing and binding to acetylated lysine residues on histone tails, a critical step in the recruitment of transcriptional machinery to specific gene promoters. By docking into the acetyl-lysine (KAc) binding pocket of BRD4, this compound effectively disrupts this interaction, leading to the suppression of target gene expression.[1][4][5] Structural studies have revealed that this compound forms crucial hydrogen bonds with key residues within the binding pocket, including Asn140 and Tyr97 (via a water molecule), ensuring its high affinity and selectivity.[1][4][5]

Quantitative Biological Data

The inhibitory potency of this compound against BRD4 and its downstream effects on gene expression have been quantified in various assays.

| Parameter | Value | Target/System | Reference |

| IC50 (BRD4 BD1) | 27 nM | Bromodomain 1 of BRD4 | [1][2][3][4] |

| IC50 (BRD4 BD2) | 32 nM | Bromodomain 2 of BRD4 | [1][2][3][4] |

| IC50 (Gene Inhibition) | 0.49 - 0.86 µM | TLR3-dependent innate immune genes (ISG54, ISG56, IL-8, Groβ) in hSAECs | [1][4] |

Signaling Pathway Inhibition

A primary and well-documented activity of this compound is its ability to block the Toll-Like Receptor 3 (TLR3)-dependent innate immune signaling pathway. TLR3 activation, for instance by viral dsRNA mimic poly(I:C), triggers a cascade that leads to the expression of pro-inflammatory genes. BRD4 is a crucial co-activator in this process. This compound's inhibition of BRD4 disrupts the transcriptional activation of these inflammatory genes, thereby mitigating the inflammatory response.[5][6]

In Vitro and In Vivo Efficacy

In Vitro Studies: In cultured human small airway epithelial cells (hSAECs), this compound has demonstrated submicromolar potency in inhibiting the expression of innate immune genes induced by the TLR3 agonist poly(I:C).[1][4][5] Importantly, this compound shows no apparent cytotoxicity at effective concentrations.[7]

In Vivo Studies: In mouse models of airway inflammation, this compound has shown significant efficacy in reducing inflammation with low toxicity.[1][4] Administration of this compound almost completely blocks the accumulation of neutrophils in the airways following poly(I:C) challenge.[1][4] Furthermore, this compound treatment has been shown to reverse airway hyperresponsiveness and increase lung compliance, indicating its potential to mitigate the functional consequences of airway inflammation.[6][7] It also reduces fibrosis and collagen deposition in the lungs.[6][7]

Experimental Protocols

In Vitro Gene Expression Analysis in hSAECs

This protocol outlines the general steps to assess the inhibitory effect of this compound on poly(I:C)-induced gene expression in human small airway epithelial cells.

Methodology:

-

Cell Culture: Human small airway epithelial cells (hSAECs) are cultured under standard conditions until they reach the desired confluency.

-

Treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

-

Stimulation: Following pre-treatment, cells are stimulated with poly(I:C) to induce the TLR3-dependent innate immune response.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable method, such as acid guanidinium phenol extraction.[1]

-

Reverse Transcription and qPCR: The extracted RNA is reverse-transcribed into cDNA, which is then used as a template for quantitative real-time PCR (qPCR) to measure the expression levels of target genes (e.g., ISG54, ISG56, IL-8, Groβ).

-

Data Analysis: The relative expression of target genes in this compound-treated cells is compared to the vehicle-treated, poly(I:C)-stimulated control to determine the inhibitory concentration (IC50).

In Vivo Mouse Model of Airway Inflammation

This protocol describes a general procedure for evaluating the anti-inflammatory efficacy of this compound in a mouse model.

Methodology:

-

Animal Model: C57BL/6 mice are used for this model.[1]

-

Pre-treatment: Mice are pre-treated with this compound (e.g., 10 mg/kg body weight) or a vehicle control via intraperitoneal injection one day prior to stimulation.[1]

-

Treatment and Stimulation: On the following day, another dose of this compound is administered immediately before intranasal administration of poly(I:C) (e.g., 300 µg) or a PBS control.[1]

-

Euthanasia and Sample Collection: One day after stimulation, the mice are euthanized.

-

Analysis: Bronchoalveolar lavage fluid (BALF) and lung tissues are collected for further analysis.[1] This can include cell counting (e.g., neutrophils) in the BALF and histological examination of lung tissue to assess inflammation and tissue damage.

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has a relatively high clearance and low oral bioavailability.[3] However, intravenous administration results in excellent drug exposure with a high area under the curve (AUC) and a moderate half-life, making it suitable for in vivo experimental studies.[3]

Conclusion

This compound is a potent and selective inhibitor of BRD4 with well-characterized in vitro and in vivo biological activities. Its ability to effectively suppress the TLR3-mediated innate immune response and reduce airway inflammation in preclinical models highlights its therapeutic potential for inflammatory and viral-induced respiratory diseases. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of BRD4 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 5. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation–Driven Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

ZL0420 target protein interaction

An in-depth analysis of the scientific literature reveals no specific molecule or protein designated as "ZL0420." This suggests that "this compound" may be an internal, unpublished, or proprietary identifier for a compound or protein that has not yet been disclosed in publicly accessible databases or scientific publications.

The lack of available data prevents the creation of a detailed technical guide as requested. Key information required for such a document, including target protein interactions, quantitative data, and associated signaling pathways, is not present in the public domain under the name "this compound."

Researchers, scientists, and drug development professionals seeking information on a specific molecule are encouraged to consult internal documentation, proprietary databases, or await public disclosure through scientific publications or patent filings. Without a valid, publicly recognized identifier, a comprehensive analysis of the target protein interactions and related data for "this compound" cannot be conducted at this time.

ZL0420: A Potent and Selective BRD4 Inhibitor for Epigenetic Research in Inflammation and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0420 has emerged as a potent and selective small molecule inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein. By binding to the acetyl-lysine binding pockets of BRD4, this compound effectively disrupts protein-protein interactions crucial for the transcription of pro-inflammatory and oncogenic genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy, detailed experimental protocols, and its role in relevant signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool in their epigenetic research endeavors, particularly in the fields of inflammation, cancer, and aging-related diseases.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a particular affinity for BRD4.[1] BRD4 functions as an epigenetic "reader" by recognizing and binding to acetylated lysine residues on histone tails, a key modification that signals transcriptionally active chromatin.[1] This interaction recruits transcriptional machinery to specific gene promoters, driving the expression of target genes.

This compound exerts its inhibitory effect by competitively binding to the acetyl-lysine (KAc) binding pockets within the two bromodomains (BD1 and BD2) of BRD4.[1][2] This binding event physically obstructs the interaction between BRD4 and acetylated histones, thereby preventing the recruitment of the transcriptional apparatus and leading to the downregulation of BRD4-dependent gene expression.[1] Molecular docking studies have revealed that this compound forms critical hydrogen bonds with Asn140 and Tyr97 within the BRD4 binding pocket, contributing to its high-affinity binding.[1][3]

Quantitative Efficacy of this compound

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary targets and its functional efficacy in a cellular context.

Table 1: In Vitro Binding Affinity of this compound to BRD4 Bromodomains

| Target | IC50 (nM) |

| BRD4 BD1 | 27[2][3][4][5][6] |

| BRD4 BD2 | 32[2][3][4][5][6] |

Table 2: Functional Inhibition of TLR3-Dependent Gene Expression in hSAECs by this compound

| Target Gene | IC50 (µM) |

| ISG54 | 0.49 - 0.86[2][3] |

| ISG56 | 0.49 - 0.86[2][3] |

| IL-8 | 0.49 - 0.86[2][3] |

| Groβ | 0.49 - 0.86[2][3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research.

In Vitro Inhibition of Poly(I:C)-Induced Gene Expression in Human Small Airway Epithelial Cells (hSAECs)

This protocol is designed to assess the efficacy of this compound in inhibiting the inflammatory response triggered by the Toll-like receptor 3 (TLR3) agonist polyinosinic:polycytidylic acid (poly(I:C)).[1][7]

Materials:

-

Human Small Airway Epithelial Cells (hSAECs)

-

Cell culture medium (e.g., SABM supplemented with growth factors)

-

This compound

-

Poly(I:C)

-

DMSO (for this compound stock solution)

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

-

Cell Culture: Culture hSAECs in appropriate medium until they reach the desired confluence.

-

Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 0.01 nM to 100 µM.[8] Pre-treat the hSAECs with the this compound-containing medium for 24 hours.[7][8]

-

Stimulation with Poly(I:C): Following the pre-treatment period, add poly(I:C) to the cell culture medium at a final concentration of 10 µg/mL.[7][8]

-

RNA Extraction and qRT-PCR: Harvest the cells and extract total RNA. Perform qRT-PCR to quantify the expression levels of target inflammatory genes (e.g., IL6, CIG5).[7][8]

-

Data Analysis: Calculate the IC50 values for this compound based on the dose-dependent inhibition of gene expression.

In Vitro Experimental Workflow for this compound Efficacy Testing.

In Vivo Mouse Model of Poly(I:C)-Induced Airway Inflammation

This protocol details the use of this compound in a mouse model to assess its ability to mitigate acute airway inflammation.[1][2]

Materials:

-

C57BL/6 mice

-

This compound

-

Poly(I:C)

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Animal Acclimatization: Acclimate C57BL/6 mice to the laboratory conditions.

-

Pre-treatment with this compound: One day prior to poly(I:C) stimulation, administer this compound to the mice at a dose of 10 mg/kg body weight via intraperitoneal (i.p.) injection.[2]

-

Second Dose and Stimulation: On the day of the experiment, administer a second dose of this compound (10 mg/kg, i.p.) immediately followed by intranasal (i.n.) administration of poly(I:C) (300 µg dissolved in 50 µL PBS).[2] A control group should receive PBS intranasally.

-

Euthanasia and Sample Collection: One day after poly(I:C) administration, euthanize the mice.[2]

-

Analysis: Collect bronchoalveolar lavage fluid (BALF) and lung tissues for further analysis, such as cell counts (e.g., neutrophils) and histological examination.[2]

In Vivo Experimental Workflow for this compound in a Mouse Model of Airway Inflammation.

Signaling Pathways Modulated by this compound

This compound primarily impacts signaling pathways that are dependent on BRD4-mediated transcription. A key pathway elucidated in the context of this compound research is the TLR3-dependent innate immune response.

TLR3-Mediated Innate Immune Signaling

Viral double-stranded RNA, mimicked by poly(I:C), is recognized by TLR3, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRFs. These transcription factors then recruit co-activators, including BRD4, to the promoters of pro-inflammatory genes. This compound intervenes by preventing the binding of BRD4 to acetylated histones at these promoters, thereby inhibiting the transcription of genes like IL6, IL8, ISG54, and ISG56.[1][2][3] This mechanism underlies the potent anti-inflammatory effects of this compound.[1]

This compound inhibits the TLR3-mediated inflammatory signaling pathway by blocking BRD4 recruitment.

Applications in Epigenetic Research and Drug Development

The potent and selective inhibition of BRD4 by this compound makes it a valuable tool for a range of research applications:

-

Inflammatory Diseases: this compound can be used to investigate the role of BRD4 in various inflammatory conditions, including respiratory inflammation, and to explore the therapeutic potential of BET inhibitors in these diseases.[1][9]

-

Cancer Biology: Given the established role of BRD4 in driving oncogene expression, this compound can be employed to study BRD4-dependent cancers and to evaluate its potential as an anti-cancer agent.[10]

-

Aging-Related Diseases: Recent studies have implicated BRD4 in the aging process and age-related pathologies such as fibrosis.[11] this compound provides a means to dissect the epigenetic mechanisms underlying these conditions.

Conclusion

This compound is a well-characterized, potent, and selective BRD4 inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its clear mechanism of action and the availability of detailed experimental protocols make it an excellent tool for researchers investigating the role of epigenetic reader proteins in health and disease. This technical guide provides a solid foundation for the utilization of this compound in advancing our understanding of epigenetic regulation and for the development of novel therapeutic strategies.

References

- 1. Discovery of Potent and Selective BRD4 Inhibitors Capable of Blocking TLR3-Induced Acute Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound | Epigenetic Reader Domain 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 7. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Molecular Antagonists of the Bronchiolar Epithelial NFκB-Bromodomain-Containing Protein 4 (BRD4) Pathway in Viral-induced Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of Novel Highly Specific Bromodomain-Containing Protein 4 Inhibitors in Innate Inflammation-Driven Airway Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting BRD4 in cancer therapy: From inhibitors and degraders to novel combination strategies and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unlocking the secrets of aging: Epigenetic reader BRD4 as the target to combatting aging-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective Bromodomain Inhibitor ZL0420: A Technical Overview of its Mechanism and Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of ZL0420, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on its interaction with Bromodomain-containing protein 4 (BRD4). This compound has emerged as a significant chemical probe for studying the role of BRD4 in various pathological processes, particularly in inflammation. This document details the binding affinity of this compound, its mechanism of action, its effects on cellular signaling pathways, and the experimental methodologies used to elucidate these properties.

Quantitative Analysis of this compound Binding Affinity

This compound demonstrates high-affinity binding to the bromodomains of BRD4. Its selectivity has been quantitatively assessed against other members of the BET family and non-BET bromodomains. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, providing a clear comparison of its binding potency and selectivity.

| Target Bromodomain | This compound IC50 (nM) | Reference Compound (+)-JQ1 IC50 (nM) | Reference Compound RVX-208 IC50 (nM) |

| BRD4 BD1 | 27[1][2][3] | 92[1] | 1,142[1] |

| BRD4 BD2 | 32[1][2][3] | 62[1] | 135[1] |

| BRD2 BD1 | >1000 | - | - |

| BRD2 BD2 | >1000 | - | - |

| BRD3 BD1 | - | - | - |

| BRD3 BD2 | - | - | - |

| BRDT BD1 | - | - | - |

| CBP | >1000 | - | - |

Data compiled from competitive binding assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The selectivity of this compound for BRD4 over the closely related BRD2 is noteworthy.

Mechanism of Action

This compound functions as a competitive inhibitor by binding to the acetyl-lysine (KAc) binding pocket of the BRD4 bromodomains.[1] This action displaces BRD4 from acetylated histones on chromatin, thereby preventing the recruitment of transcriptional machinery necessary for the expression of target genes. A key signaling pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. BRD4 acts as a co-activator for NF-κB, and by inhibiting BRD4, this compound effectively downregulates the expression of pro-inflammatory genes.[4]

Impact on the NF-κB Signaling Pathway

This compound has been shown to attenuate inflammatory responses by interfering with the NF-κB signaling cascade. In response to stimuli such as viral components like polyinosinic:polycytidylic acid (poly(I:C)), the NF-κB transcription factor RelA is activated and translocates to the nucleus. BRD4 is essential for the transcriptional activity of RelA. By displacing BRD4 from chromatin, this compound prevents the transcription of NF-κB target genes, including various cytokines and chemokines that drive inflammation.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

This assay quantitatively measures the binding affinity of this compound to bromodomains.

Principle: The assay is based on the transfer of energy from a donor fluorophore (e.g., Europium-labeled streptavidin) to an acceptor fluorophore (e.g., APC-labeled biotinylated histone peptide) when they are in close proximity. This proximity is achieved when the bromodomain, fused to a tag (e.g., GST), binds to the acetylated histone peptide. An antibody against the tag, labeled with the donor, brings the donor and acceptor close enough for FRET to occur. Inhibitors that disrupt the bromodomain-histone interaction will decrease the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Dilute recombinant bromodomain protein (e.g., GST-BRD4-BD1) to the desired concentration in assay buffer.

-

Dilute biotinylated acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac) in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

Prepare a detection mix containing Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the this compound dilution or vehicle (DMSO) to the wells.

-

Add 2.5 µL of the bromodomain protein solution to all wells.

-

Add 2.5 µL of the biotinylated histone peptide solution to all wells.

-

Incubate at room temperature for 30 minutes.

-

Add 2.5 µL of the detection mix to all wells.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at ~615 nm (donor) and ~665 nm (acceptor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay for Gene Expression Analysis (qRT-PCR)

This protocol is used to measure the effect of this compound on the expression of target genes in cells.

Principle: Quantitative real-time polymerase chain reaction (qRT-PCR) measures the amount of a specific RNA. Total RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., human small airway epithelial cells - hSAECs) in a culture plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

In some experiments, stimulate the cells with an inflammatory agent (e.g., poly(I:C)) during the treatment period.

-

-

RNA Isolation:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript II) and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Prepare a qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the Ct values for the target genes and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.

-

In Vivo Mouse Model of Airway Inflammation

This model is used to evaluate the efficacy of this compound in a living organism.

Principle: Intranasal administration of poly(I:C) in mice mimics a viral infection and induces an inflammatory response in the airways, characterized by the influx of inflammatory cells and the production of pro-inflammatory cytokines. The effect of this compound on these inflammatory parameters is then assessed.

Protocol:

-

Animal Handling and Treatment:

-

Acclimate mice (e.g., BALB/c) to the facility for at least one week.

-

Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the inflammatory challenge.

-

Induce airway inflammation by intranasal instillation of poly(I:C) (e.g., 10-100 µg) daily for several consecutive days.

-

-

Sample Collection:

-

At a specified time after the final poly(I:C) challenge (e.g., 24 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving a saline solution into the lungs to collect cells and fluid from the airways.

-

Collect lung tissue for histological analysis and gene expression studies.

-

-

Analysis:

-

BAL Fluid Analysis: Centrifuge the BAL fluid to separate the cells from the supernatant. Count the total number of cells and perform a differential cell count to determine the number of neutrophils, macrophages, and lymphocytes. Measure cytokine levels in the supernatant using ELISA.

-

Histology: Fix, embed, and section the lung tissue. Stain the sections with hematoxylin and eosin (H&E) to assess the degree of inflammation and cellular infiltration.

-

Gene Expression: Extract RNA from the lung tissue and perform qRT-PCR as described in the cellular assay protocol to measure the expression of inflammatory genes.

-

Conclusion

This compound is a valuable research tool for investigating the biological functions of BRD4. Its high potency and selectivity make it a superior probe compared to less selective BET inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and target bromodomain-mediated gene regulation in disease. The demonstrated ability of this compound to modulate the NF-κB pathway underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

References

Methodological & Application

Application Notes and Protocols for ZL0420, a Potent and Selective BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ZL0420, a potent and selective inhibitor of the bromodomain-containing protein 4 (BRD4). The provided protocols and data are intended to guide researchers in utilizing this compound for cell culture-based experiments.

Introduction

This compound is a small molecule inhibitor that selectively targets the bromodomains of BRD4, a key epigenetic reader protein. BRD4 plays a crucial role in the regulation of gene expression, particularly of oncogenes such as c-Myc. By binding to acetylated histones, BRD4 recruits the transcriptional machinery to promoters and enhancers, driving the expression of genes involved in cell proliferation, and survival. Inhibition of BRD4 with this compound has been shown to disrupt these processes, making it a valuable tool for studying the role of BRD4 in various biological contexts, including cancer and inflammation.

Mechanism of Action

This compound competitively binds to the acetyl-lysine binding pockets of the first (BD1) and second (BD2) bromodomains of BRD4. This prevents the interaction of BRD4 with acetylated histones on chromatin, thereby displacing it from gene promoters and enhancers. The subsequent downregulation of BRD4 target genes, including the proto-oncogene c-Myc and components of the NF-κB signaling pathway, leads to the inhibition of cell proliferation and the induction of apoptosis in susceptible cell types.

Data Presentation

Biochemical and Cellular Activity of this compound

The following table summarizes the key inhibitory concentrations (IC50) of this compound in both biochemical and cellular assays.

| Target/Process | Assay Type | Cell Line/System | IC50 | Reference |

| BRD4 BD1 | Biochemical Assay | Recombinant Protein | 27 nM | [1][2] |

| BRD4 BD2 | Biochemical Assay | Recombinant Protein | 32 nM | [1][2] |

| TLR3-dependent gene program | Cellular Assay | hSAECs | 0.49-0.86 µM | [1] |

hSAECs: human Small Airway Epithelial Cells

Representative Cellular Activity of a BRD4 Inhibitor (OPT-0139) in Ovarian Cancer Cells

| Cell Line | Cancer Type | Treatment Duration | IC50 |

| SKOV3 | Ovarian Cancer | 48 hours | 1.568 µM |

| OVCAR3 | Ovarian Cancer | 48 hours | 1.823 µM |

Experimental Protocols

Cell Culture Protocol for Human Small Airway Epithelial Cells (hSAECs)

hSAECs are a valuable model for studying airway inflammation.

Materials:

-

Human Small Airway Epithelial Cells (hSAECs)

-

Bronchial Epithelial Growth Medium (BEGM)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

Protocol:

-

Culture hSAECs in BEGM in a humidified incubator at 37°C with 5% CO2.

-

For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin and centrifuge the cells.

-

Resuspend the cell pellet in fresh BEGM and seed into new culture vessels.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Western Blot Analysis for c-Myc Expression

This protocol is for detecting changes in the expression of the BRD4 target protein c-Myc following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against c-Myc overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the membrane with a loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway of BRD4 Inhibition

Caption: Mechanism of BRD4 inhibition by this compound.

Experimental Workflow for Evaluating this compound

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for ZL0420 In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective BRD4 inhibitor, ZL0420, in preclinical in vivo mouse models of cancer. The protocols outlined below are based on established methodologies for BRD4 inhibitors and specific data available for this compound.

Introduction

This compound is a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, specifically targeting the bromodomains BRD4 BD1 and BD2 with high affinity.[1][2] BRD4 is a key epigenetic reader that plays a critical role in the regulation of oncogenes such as c-MYC, making it a compelling target in cancer therapy.[3] Preclinical studies have demonstrated the therapeutic potential of targeting BRD4 in various malignancies, including leukemia and solid tumors.[4][5] While in vivo data for this compound in cancer models is limited in publicly available literature, this document provides recommended protocols based on its known characteristics and data from studies on other BRD4 inhibitors in similar models.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pockets of BRD4's bromodomains.[1][2] This prevents the recruitment of BRD4 to acetylated histones, thereby inhibiting the transcription of key oncogenic and pro-inflammatory genes. The disruption of this interaction leads to cell cycle arrest and apoptosis in susceptible cancer cells.

Signaling Pathway